molecular formula C15H21N3O4S B2947013 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine CAS No. 2034359-10-7

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine

Cat. No.: B2947013
CAS No.: 2034359-10-7
M. Wt: 339.41
InChI Key: CCFPYXZTGOPEMB-UHFFFAOYSA-N
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Description

1-[2-(Cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine is a synthetic chemical compound designed for research and development purposes. Its molecular structure incorporates a piperazine scaffold, a privileged structure in medicinal chemistry known for its broad and potent biological activities . Piperazine derivatives are frequently explored in scientific research for their potential interactions with various biological targets and have been reported to exhibit a wide range of pharmacological actions in preclinical studies, including antimicrobial, antidepressant, anti-inflammatory, and antiproliferative activities . The specific combination of the 2-(cyclopropylmethoxy)pyridine-4-carbonyl moiety and the methanesulfonyl group on the piperazine ring may contribute to the compound's physicochemical properties, such as its solubility and binding affinity, making it a molecule of interest for further investigation. Researchers can utilize this compound as a building block or a reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and as a probe for understanding biochemical pathways. This product is strictly for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-23(20,21)18-8-6-17(7-9-18)15(19)13-4-5-16-14(10-13)22-11-12-2-3-12/h4-5,10,12H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFPYXZTGOPEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine typically involves multiple steps. One common method involves the initial formation of the pyridine ring followed by the introduction of the cyclopropylmethoxy group. The piperazine ring is then introduced, and the methanesulfonyl group is added in the final steps. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers .

Scientific Research Applications

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Piperazine Ring

The piperazine ring is a privileged scaffold in medicinal chemistry. Key comparisons include:

Sulfonyl Substituents
  • Target Compound : The 4-methanesulfonyl group is a small, electron-withdrawing substituent that enhances solubility and hydrogen-bond acceptor capacity.
Acyl/Carbonyl-Linked Groups
  • 1-Aroyl-4-(4-methoxyphenyl)piperazines (): Substituents like 2-fluoro-, 2-chloro-, or 2-hydroxybenzoyl alter electronic properties and hydrogen-bonding networks. For example, the 2-hydroxybenzoyl derivative forms intramolecular hydrogen bonds, influencing conformation .
Aromatic vs. Heteroaromatic Cores
  • Target Compound : The pyridine core offers a nitrogen atom for hydrogen bonding, unlike purely phenyl-based analogs.
  • 1-(4-Chlorophenyl)piperazine Derivatives (): Chlorophenyl groups increase lipophilicity and may enhance CNS penetration but could raise toxicity risks .

Physicochemical and Structural Properties

Property Target Compound 1-Aroyl-4-(4-methoxyphenyl)piperazines 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Molecular Weight ~383 g/mol 283–470 g/mol ~408 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) 1.5–3.2 ~3.8 (highly lipophilic)
Hydrogen Bond Acceptors 6 4–6 5
Key Substituents Cyclopropylmethoxy, methanesulfonyl Aroyl, 4-methoxyphenyl 3-Chlorobenzyl, 4-methylphenylsulfonyl
Conformation Piperazine chair conformation Chair or boat depending on substituents Chair with steric hindrance

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine, and how can reaction conditions be optimized?

  • Methodology : Utilize a multi-step approach:

  • Step 1 : Synthesize the pyridine-4-carbonyl intermediate via coupling reactions (e.g., Suzuki-Miyaura for cyclopropylmethoxy substitution) .
  • Step 2 : Introduce the methanesulfonyl group to the piperazine ring using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC .
    • Optimization : Monitor reaction progress with TLC and adjust temperature/pH to minimize byproducts.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm; piperazine backbone at δ 3.0–4.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for accurate mass determination) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., chair conformation of piperazine ring observed in similar derivatives) .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally related piperazines .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace cyclopropylmethoxy with other alkoxy groups) and assess activity changes .
  • Target Screening : Use radioligand binding assays for GPCRs or enzymatic inhibition studies (e.g., kinase panels) .
    • Data Analysis : Apply statistical models (e.g., QSAR) to correlate substituent properties (logP, polar surface area) with activity .

Q. What experimental strategies resolve contradictions in solubility and bioavailability data?

  • Solubility Enhancement :

  • Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as salts (e.g., hydrochloride, as in ).
    • Bioavailability Testing :
  • Perform parallel artificial membrane permeability assays (PAMPA) and compare with in vivo pharmacokinetic profiles .

Q. How can polymorphic forms of the compound be identified and controlled during synthesis?

  • Techniques :

  • XRPD : Detect crystalline vs. amorphous phases (e.g., sharp peaks vs. broad halos) .
  • DSC/TGA : Monitor thermal stability and phase transitions (e.g., melting points of polymorphs) .
    • Control : Adjust crystallization solvents (e.g., ethanol for Form I vs. acetone for Form II) .

Q. What advanced analytical methods validate interactions with biological macromolecules?

  • Biophysical Assays :

  • SPR/Surface Plasmon Resonance : Measure binding kinetics to proteins (e.g., KD values) .
  • Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution .

Methodological Considerations

  • Contradiction Management : Cross-validate HPLC and LC-MS data to address purity discrepancies .
  • Stereochemical Challenges : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers if racemization occurs during synthesis .

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